molecular formula C12H22N2O2 B1374891 Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1363380-49-7

Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B1374891
CAS No.: 1363380-49-7
M. Wt: 226.32 g/mol
InChI Key: HKJVUMPWNMAHSI-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate: is a spirocyclic compound that belongs to the class of heterocyclic building blocks. It is characterized by its unique spiro structure, which consists of a bicyclic system where two rings share a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Annulation of Cyclopentane Ring: One of the synthetic routes involves the annulation of the cyclopentane ring.

    Annulation of Four-Membered Ring: Another approach involves the annulation of a four-membered ring.

Industrial Production Methods: While specific industrial production methods for tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate are not widely documented, the compound is generally synthesized in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of suitable catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Dess-Martin periodinane, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate stands out due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination provides unique chemical reactivity and potential for diverse applications in drug discovery and chemical synthesis .

Properties

IUPAC Name

tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(14)7-9(13)8-12/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJVUMPWNMAHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate
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Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate
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Reactant of Route 6
Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate

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